2,6-Bis(benzyloxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(phenylmethoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKYAWRCHORJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Bis Benzyloxy Pyridin 3 Amine and Its Structural Analogs
Retrosynthetic Analysis of the 2,6-Bis(benzyloxy)pyridin-3-amine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the amine group and the carbon-oxygen bonds of the benzyloxy substituents.
A logical retrosynthetic pathway for this compound (I) would involve the following steps:
Disconnection of the C-N bond: The 3-amino group can be introduced through the reduction of a nitro group or via a nucleophilic aromatic substitution or coupling reaction. This leads to the precursor 2,6-bis(benzyloxy)-3-nitropyridine (II) or a 3-halopyridine derivative like 2,6-bis(benzyloxy)-3-bromopyridine (B174153) (III).
Disconnection of the C-O bonds: The two benzyloxy groups at the 2 and 6 positions can be installed via a Williamson ether synthesis. This points to a dihydroxypyridine or a dihalopyridine as a key intermediate, such as 2,6-dichloropyridine (B45657) or 2,6-dihydroxypyridine (B1200036).
Formation of the Pyridine (B92270) Ring: The pyridine core itself can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. nih.gov
This analysis suggests that a plausible forward synthesis would commence with a pre-functionalized pyridine ring, followed by the introduction of the benzyloxy groups and finally the installation of the amine functionality.
Classical and Contemporary Approaches to 2,6-Disubstituted Pyridines
The synthesis of 2,6-disubstituted pyridines is a well-established area of organic chemistry. acs.orgacs.org Classical methods often rely on the functionalization of a pre-existing pyridine ring. For instance, nucleophilic aromatic substitution on dihalopyridines is a common strategy.
More contemporary approaches offer greater efficiency and milder reaction conditions. Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, have become powerful tools for introducing a wide range of substituents onto the pyridine core. biosynce.com Additionally, methods involving the direct conversion of bicyclic ketals into 2,6-disubstituted pyridines have been developed. rsc.orgrsc.org One such method involves the one-step treatment of 6,8-dioxabicyclo[3.2.1]octanes with aluminum chloride and hydroxylamine (B1172632) hydrochloride in acetic acid. rsc.org
Strategies for the Introduction of Benzyloxy Groups at the 2,6-Positions
The introduction of benzyloxy groups at the 2 and 6-positions of a pyridine ring is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group followed by nucleophilic attack on an alkyl halide.
In the context of synthesizing this compound, a common starting material is 2,6-dihydroxypyridine or its tautomeric form, 2,6-pyridinedione. The hydroxyl groups can be deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding alkoxide. This is then reacted with benzyl (B1604629) bromide or benzyl chloride to yield the desired 2,6-bis(benzyloxy)pyridine (B188532) core.
Amination Pathways for the Pyridine 3-Position
Introducing an amino group at the 3-position of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which generally directs nucleophilic attack to the 2, 4, and 6-positions. wikipedia.org However, several strategies have been developed to achieve this transformation.
One common method is the reduction of a nitro group . If the precursor 2,6-bis(benzyloxy)-3-nitropyridine is available, the nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acetic acid.
Another approach involves nucleophilic aromatic substitution on a 3-halopyridine derivative. For instance, 2,6-bis(benzyloxy)-3-bromopyridine can be reacted with an amine source, often in the presence of a palladium or copper catalyst (e.g., Buchwald-Hartwig amination).
More recently, photochemical methods have emerged for the C3-amination of pyridines. researchgate.netchemrxiv.org These reactions often proceed through Zincke imine intermediates and can be highly regioselective under mild conditions. researchgate.netchemrxiv.org Another strategy involves the reaction of heterocyclic phosphonium (B103445) salts with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to various nitrogen-containing functional groups. nih.gov
Synthesis of Key Precursors and Intermediates (e.g., 2,6-Bis(benzyloxy)-3-bromopyridine)
A crucial intermediate in many synthetic routes to this compound is 2,6-Bis(benzyloxy)-3-bromopyridine. guidechem.comapolloscientific.co.ukcymitquimica.comsigmaaldrich.com The synthesis of this precursor typically starts from a commercially available dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine (B144722).
A general synthetic sequence is as follows:
Introduction of the Benzyloxy Groups: 2,6-Dichloropyridine is reacted with sodium benzoxide (prepared from benzyl alcohol and a strong base like sodium hydride) in a suitable solvent like DMF or THF. This Williamson ether synthesis displaces both chlorine atoms to yield 2,6-bis(benzyloxy)pyridine.
Bromination at the 3-Position: The resulting 2,6-bis(benzyloxy)pyridine is then brominated at the electron-rich 3-position. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) or chloroform.
This key intermediate can then be converted to the final product via one of the amination pathways described in the previous section.
Stereoselective Synthesis Approaches to this compound Derivatives
While the parent compound this compound is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which may have important biological activities. mdpi.comnih.gov
Stereoselectivity can be introduced in several ways:
Use of Chiral Starting Materials: If the synthesis begins with a chiral precursor, the stereochemistry can be carried through the synthetic sequence.
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. For example, asymmetric hydrogenation of a suitable prochiral enamine precursor could lead to a chiral amine.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.
Recent advances in the catalytic and stereoselective dearomatization of pyridines offer a powerful strategy for accessing chiral, partially hydrogenated pyridine derivatives, which can serve as versatile building blocks. mdpi.com
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. biosynce.comresearchgate.netrsc.orgnih.govacs.org Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ethanol (B145695) as a solvent instead of chlorinated hydrocarbons. Microwave-assisted synthesis has also been recognized as a green chemistry tool. nih.govacs.org
Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature and pressure or using microwave irradiation to shorten reaction times. nih.govacs.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. biosynce.comrsc.org
For the synthesis of this compound, this could involve developing catalytic C-H amination methods to avoid the use of halogenated intermediates and the associated waste. The use of one-pot multicomponent reactions can also contribute to a greener synthesis by reducing the number of steps and purification procedures. researchgate.netnih.govacs.org
Chemical Reactivity and Mechanistic Investigations of 2,6 Bis Benzyloxy Pyridin 3 Amine
Reactivity Profile of the Pyridine (B92270) Nitrogen in 2,6-Bis(benzyloxy)pyridin-3-amine
The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. youtube.com This localization of electrons makes the nitrogen atom a site for protonation and other electrophilic attacks. youtube.comimperial.ac.uk Consequently, it can act as a base or a nucleophile. youtube.com
The reactivity of the pyridine nitrogen is, however, modulated by the electronic effects of the substituents on the ring. The two benzyloxy groups at the C-2 and C-6 positions are electron-donating through resonance, which increases the electron density on the pyridine ring, including the nitrogen atom. This enhanced electron density makes the nitrogen more basic and more nucleophilic compared to unsubstituted pyridine.
Transformations Involving the Primary Amine Functionality at C-3
The primary amine group at the C-3 position is a key site for a variety of chemical transformations. researchgate.net Its nucleophilic character allows it to react with a range of electrophiles. Common reactions involving this primary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups onto the nitrogen atom. nih.gov
Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce a wide array of functional groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. nih.gov
The presence of the two bulky benzyloxy groups in the ortho positions (C-2 and C-6) can sterically hinder the approach of reactants to the C-3 amino group, potentially affecting reaction rates and yields.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring itself can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is significantly different from that of benzene (B151609). uoanbar.edu.iqslideshare.net
Electrophilic Aromatic Substitution (SEAr):
The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqpearson.com However, the presence of the three electron-donating groups (two benzyloxy and one amino) in this compound activates the ring towards electrophiles. These activating groups direct incoming electrophiles primarily to the C-4 and C-5 positions, which are ortho and para to the activating groups and are not sterically hindered. Reactions such as nitration, halogenation, and sulfonation can be expected to occur at these positions under appropriate conditions.
Nucleophilic Aromatic Substitution (SNAr):
The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the C-2, C-4, and C-6 positions, due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (Meisenheimer complex). uoanbar.edu.iqquimicaorganica.org In the case of this compound, the benzyloxy groups at C-2 and C-6 are potential leaving groups for nucleophilic substitution, especially if activated. However, the electron-donating nature of the amino group at C-3 can decrease the ring's susceptibility to nucleophilic attack. Nucleophilic substitution reactions are more likely to occur if a good leaving group is present on the ring, such as a halogen. rsc.orgyoutube.com For instance, the related compound 3-nitropyridine (B142982) can undergo nucleophilic amination. rsc.org
Oxidative and Reductive Reactivity Pathways of this compound
The different functional groups in this compound offer various pathways for oxidation and reduction.
Oxidation:
The pyridine nitrogen can be oxidized by peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. imperial.ac.uk
The primary amino group can be oxidized under specific conditions, although this can sometimes lead to complex product mixtures.
The benzylic C-H bonds of the benzyloxy groups are susceptible to oxidation, potentially leading to the formation of aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction:
The pyridine ring itself is generally resistant to reduction under mild conditions but can be hydrogenated under high pressure and temperature with a suitable catalyst.
The most common reductive pathway involves the deprotection of the benzyloxy groups via catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com
Reactivity of the Benzyloxy Protecting Groups and Deprotection Strategies
The benzyloxy groups in this compound serve as protecting groups for the hydroxyl functionalities at the C-2 and C-6 positions. Their removal, or deprotection, is a crucial step in many synthetic sequences.
The most widely used method for the deprotection of benzyl (B1604629) ethers is catalytic hydrogenolysis . organic-chemistry.orgcommonorganicchemistry.com This typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). commonorganicchemistry.com The reaction is generally clean and efficient, yielding the corresponding dihydroxypyridine and toluene (B28343) as a byproduct. organic-chemistry.org The presence of other reducible functional groups in the molecule needs to be considered, as they may also be affected. organic-chemistry.org
Alternative deprotection methods include:
Acid-catalyzed cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org
Oxidative cleavage: In some cases, benzyl ethers can be cleaved oxidatively. For instance, p-methoxybenzyl ethers are susceptible to cleavage by oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgclockss.org
Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies
Understanding the mechanisms of the reactions involving this compound requires detailed kinetic and thermodynamic studies.
Kinetic Studies: These studies measure reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters (enthalpy and entropy of activation). This information helps to elucidate the transition state of the rate-determining step. For example, kinetic studies on the nucleophilic substitution reactions of substituted pyridines can provide insights into the addition-elimination mechanism. quimicaorganica.org
Computational methods, such as density functional theory (DFT), are increasingly used to complement experimental studies. These calculations can model reaction pathways, predict transition state structures, and calculate energetic barriers, providing a deeper understanding of the reaction mechanisms at a molecular level.
Derivatization and Functionalization Strategies of 2,6 Bis Benzyloxy Pyridin 3 Amine
Amine Functionalization: Acylation, Alkylation, and Arylation Reactions
The primary amino group at the C3 position is a key handle for derivatization. Its nucleophilicity allows for a variety of reactions to form new carbon-nitrogen bonds, although its reactivity is modulated by the electronic properties of the pyridine (B92270) ring and potential steric hindrance from the adjacent 2-benzyloxy group.
Acylation: The amine can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(2,6-bis(benzyloxy)pyridin-3-yl)acetamide. This transformation is not only a method for introducing new functional groups but can also serve as a protecting strategy for the amine.
Alkylation: Direct alkylation of the aminopyridine can be achieved with alkyl halides. However, these reactions can sometimes be challenging to control, with a potential for over-alkylation to form secondary and tertiary amines. The use of a single equivalent of the alkylating agent under carefully controlled conditions is crucial. Reductive amination, a two-step process involving condensation with an aldehyde or ketone to form an imine followed by reduction, offers a more controlled method for synthesizing secondary and tertiary amines.
Arylation: The introduction of an aryl group at the amine position is most effectively achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is discussed in more detail in section 4.2.
Table 1: Potential Amine Functionalization Reactions| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride, Triethylamine | Amide |
| Alkylation | Methyl iodide, K₂CO₃ | Alkylated Amine |
| Reductive Amination | Cyclohexanone, then NaBH₄ | Secondary Amine |
| Arylation | Bromobenzene, Pd catalyst, Base | Aryl Amine |
Halogenation and Cross-Coupling Reactions at the Pyridine Core (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The pyridine ring itself is a key substrate for C-C and C-N bond-forming reactions. These transformations typically begin with the halogenation of the pyridine core, followed by a palladium-catalyzed cross-coupling reaction. The amino group on 2,6-Bis(benzyloxy)pyridin-3-amine can be converted to a halide (e.g., via a Sandmeyer-type reaction), or halogenation can be performed on the 2,6-bis(benzyloxy)pyridine (B188532) precursor prior to the introduction of the 3-amino group. a2bchem.com The resulting halopyridines, such as 2,6-Bis(benzyloxy)-3-bromopyridine (B174153) or 2,6-Bis(benzyloxy)-3-iodopyridine, are versatile intermediates. tcichemicals.comnih.gov
Halogenation: Selective bromination at the 3-position of the 2,6-bis(benzyloxy)pyridine can be accomplished using reagents like N-bromosuccinimide (NBS). a2bchem.com This creates the necessary electrophilic partner for subsequent cross-coupling.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide. harvard.eduorganic-chemistry.org For example, reacting 2,6-Bis(benzyloxy)-3-bromopyridine with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃ or K₃PO₄) would yield a 3-aryl-2,6-bis(benzyloxy)pyridine derivative. researchgate.netbeilstein-journals.org This method is highly valued for its tolerance of a wide range of functional groups. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Coupling 2,6-Bis(benzyloxy)-3-iodopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (like triethylamine) introduces an alkynyl substituent at the C3 position. nih.govbepls.com This is a powerful tool for creating rigid, linear extensions to the pyridine core. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. chemspider.com The 2,6-Bis(benzyloxy)-3-bromopyridine intermediate can be coupled with a wide variety of primary or secondary amines using a palladium catalyst and a strong base (e.g., NaOtBu) to generate 3-amino-substituted derivatives. researchgate.net
Table 2: Typical Cross-Coupling Reactions for 3-Halo-2,6-bis(benzyloxy)pyridine| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-2,6-bis(benzyloxy)pyridine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 3-(Phenylethynyl)-2,6-bis(benzyloxy)pyridine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP | NaOtBu | 3-(Morpholin-4-yl)-2,6-bis(benzyloxy)pyridine |
Introduction of Diverse Functional Groups via Benzyloxy Group Manipulation
The two benzyloxy groups are not merely spectators; they serve as robust protecting groups for the hydroxyl functions at the C2 and C6 positions. Their removal unmasks the dihydroxy pyridine scaffold, opening up a new set of functionalization possibilities.
Debenzylation: The most common method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis. organic-chemistry.org Subjecting this compound to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst effectively removes the benzyl groups to yield 3-amino-2,6-dihydroxypyridine (also known as 3-amino-2,6-pyridinediol). organic-chemistry.orgthieme-connect.de It is noteworthy that additives such as pyridine can be used to inhibit benzyl ether hydrogenolysis, allowing for chemoselective reductions of other functional groups within the molecule if needed. organic-chemistry.orgnih.gov Alternative methods include using dissolving metal reductions or strong acid catalysis. thieme-connect.de Mechanocatalysis using supported nickel catalysts also presents a solvent-free option for cleaving benzyl ethers. rsc.org
Further Functionalization: Once the diol is formed, the two hydroxyl groups can be derivatized. They can be acylated to form esters, alkylated to form new ethers, or converted to triflates to serve as leaving groups in further cross-coupling reactions. This two-step sequence of deprotection followed by re-functionalization dramatically expands the synthetic utility of the original scaffold.
Table 3: Functionalization via Benzyloxy Group Cleavage| Step | Reaction | Reagents (Example) | Intermediate/Product |
|---|---|---|---|
| 1. Debenzylation | Catalytic Hydrogenolysis | H₂, Pd/C | 3-Amino-2,6-dihydroxypyridine |
| 2. Re-functionalization | Etherification | Ethyl iodide, K₂CO₃ | 3-Amino-2,6-diethoxypyridine |
| 2. Re-functionalization | Esterification | Benzoyl chloride, Pyridine | 3-Aminopyridine-2,6-diyl dibenzoate |
Cycloaddition and Condensation Reactions Utilizing this compound
The primary amine and the pyridine ring can participate in cyclization reactions to form fused heterocyclic systems.
Condensation Reactions: The primary amine of this compound can undergo condensation with various carbonyl compounds. Reaction with 1,3-dicarbonyl compounds, for instance, can lead to the formation of fused pyridine derivatives through a cyclocondensation process. osi.lvresearchgate.net Similarly, condensation with α-halo ketones followed by intramolecular cyclization can be a route to bicyclic systems. Three-component reactions involving the amine, a dicarbonyl compound, and another reactant can provide efficient, one-pot access to complex pyrrole-fused systems. nih.gov
Cycloaddition Reactions: While direct cycloaddition with the aminopyridine is uncommon, the amine can be converted into other functional groups that readily participate in such reactions. For example, diazotization of the amine followed by substitution with an azide (B81097) (N₃) would generate a 3-azidopyridine (B1254633) derivative. This azide is a classic 1,3-dipole that can undergo [3+2] cycloaddition reactions (a "click" reaction) with alkynes or strained alkenes to form triazole or triazoline rings, respectively. nih.gov These reactions are known for their high efficiency and regioselectivity. The amine can also be converted into an azomethine ylide, which can then undergo a [3+2] dipolar cycloaddition. nih.gov
Table 4: Potential Cyclization Reactions| Reaction Type | Reagent(s) | Key Intermediate | Resulting Ring System |
|---|---|---|---|
| Condensation | Acetylacetone | Enamine/Imine | Fused Dihydropyridine |
Synthesis of Polymeric and Supramolecular Structures Incorporating the this compound Moiety
The multifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of polymers and complex supramolecular assemblies. acs.org
Polymer Synthesis: The primary amine offers a direct route for incorporation into polymer backbones. For example, polycondensation with a diacyl chloride would lead to the formation of a polyamide. Alternatively, if the pyridine core is first dihalogenated (e.g., at the 3- and 5-positions) and then subjected to a Buchwald-Hartwig amination with a diamine, or if a diaminated pyridine derivative is reacted with a dihalide, various aromatic polymers can be synthesized. researchgate.netresearchgate.net The properties of the resulting polymer, such as thermal stability and solubility, can be tuned by the choice of co-monomer and the specific linkage chemistry used. mdpi.com
Supramolecular Structures: The pyridine nitrogen, the amine group, and the aromatic benzyl rings can all participate in non-covalent interactions that drive self-assembly. The pyridine nitrogen is a well-known metal-coordinating ligand, and the amine can act as a hydrogen bond donor. nih.govchimia.ch The phenyl rings of the benzyloxy groups can engage in π-π stacking interactions. By designing molecules that strategically position these interacting groups, it is possible to create discrete molecular assemblies, macrocycles, or extended one-, two-, or three-dimensional networks. rsc.orgnih.gov For instance, converting the amine to an amide creates a powerful hydrogen-bonding motif that, in conjunction with the pyridine's metal-binding site, can be used to build complex, ordered architectures. nih.gov
Table 5: Potential Applications in Macromolecular Chemistry| Assembly Type | Key Functional Group(s) | Driving Interaction(s) | Potential Structure |
|---|---|---|---|
| Polymer | 3-Amine, Diacyl Chloride | Covalent (Amide bond formation) | Polyamide |
| Supramolecular Assembly | Pyridine N, 3-Amine | Metal Coordination, Hydrogen Bonding | Metallo-organic framework (MOF) |
| Supramolecular Assembly | Benzyl Rings | π-π Stacking | Self-assembled Nanotubes |
Applications of 2,6 Bis Benzyloxy Pyridin 3 Amine As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 2,6-Bis(benzyloxy)pyridin-3-amine makes it an ideal starting material for the synthesis of complex organic molecules, including ligands for targeted protein degradation. The 2,6-bis(benzyloxy)pyridine (B188532) moiety can act as a stable surrogate for more sensitive chemical groups, such as glutarimide (B196013), during multi-step syntheses. bostonsociety.org This approach is particularly useful in the development of therapeutic agents where the glutarimide ring is a common pharmacophore.
The synthesis of such complex ligands often begins with the bromination of 2,6-bis(benzyloxy)pyridine, creating a versatile entry point for further functionalization. bostonsociety.org Subsequent palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, can then be employed to introduce a variety of substituents, including esters, amides, alcohols, and various heterocyclic systems. bostonsociety.org The benzyloxy groups serve as protecting groups for the pyridone functionalities and can be efficiently removed in the final steps of the synthesis via a palladium-catalyzed hydrogenation cascade, which simultaneously converts the pyridine (B92270) to a piperidine (B6355638) ring, ultimately forming the desired glutarimide-containing ligand. bostonsociety.org This strategy highlights the utility of the 2,6-bis(benzyloxy)pyridine core in facilitating the assembly of complex molecular architectures that would be challenging to synthesize directly.
Building Block for Nitrogen-Containing Heterocyclic Systems and Fused Rings
The 3-amino-2,6-disubstituted pyridine structure of this compound makes it a prime candidate for the construction of fused nitrogen-containing heterocyclic systems. One of the most prominent classes of heterocycles that can be synthesized from this intermediate is the pyrido[2,3-d]pyrimidines. These fused ring systems are of significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. ijpsr.com
The synthesis of pyrido[2,3-d]pyrimidines from 3-aminopyridine (B143674) derivatives typically involves condensation with a three-carbon component, such as a 1,3-dicarbonyl compound or its equivalent. jocpr.com For instance, the reaction of a 2-amino-3-cyanopyridine (B104079) with formamide (B127407) can lead to the formation of the fused pyrimidine (B1678525) ring. preprints.org Given the structural similarity, this compound can be envisioned to undergo similar cyclization reactions to afford 5,7-bis(benzyloxy)pyrido[2,3-d]pyrimidine derivatives. The benzyloxy groups at the 5 and 7 positions of the resulting pyrido[2,3-d]pyrimidine (B1209978) can then be further manipulated, for example, by debenzylation to the corresponding pyridones, which are common scaffolds in many biologically active compounds. semanticscholar.org
The general synthetic routes to pyrido[2,3-d]pyrimidines often involve the reaction of an appropriately substituted aminopyrimidine with a three-carbon fragment or the cyclization of a pre-functionalized pyridine. jocpr.com The presence of the amino group at the 3-position and the activating benzyloxy groups at the 2- and 6-positions of this compound make it an ideal substrate for such transformations, enabling the synthesis of a variety of substituted pyrido[2,3-d]pyrimidine derivatives with potential applications in drug discovery.
Intermediate in the Construction of Macrocyclic and Cage Compounds
The pyridine scaffold is a fundamental building block in the design and synthesis of macrocyclic and cage compounds due to its rigid and well-defined geometry. Specifically, 2,6-disubstituted pyridines are frequently employed as cornerstones in the construction of these large, pre-organized architectures. While direct examples involving this compound are not extensively documented, the principles of macrocyclization using similarly substituted pyridines strongly suggest its potential in this area.
For instance, 2,6-diamidopyridine derivatives are known to be excellent building blocks for the synthesis of macrocyclic aromatic amides. uzhnu.edu.ua These macrocycles can act as receptors for anions and ion pairs, a property that is highly dependent on the pre-organization of the binding sites, which is dictated by the pyridine geometry. Similarly, the reaction of 2,6-diformylpyridine with diamines is a common method for preparing a variety of macrocyclic imines, which can be further reduced to the corresponding macrocyclic amines. scispace.com
Furthermore, the construction of metal-organic cages often utilizes pyridine-based ligands. Phosphino-pyridine subcomponents, for example, can direct the self-assembly of complex cage structures with bimetallic vertices. ijpsr.com The ability to introduce functional groups at the 3-position of the pyridine ring, as in this compound, offers a handle for further modification of the resulting macrocycle or cage, potentially influencing its solubility, host-guest properties, or catalytic activity. The benzyloxy groups can also be deprotected to yield pyridone-containing macrocycles with different hydrogen-bonding capabilities.
Application in the Synthesis of Scaffolds for Material Science and Optoelectronics
Substituted pyridines are increasingly being explored for their potential in material science and optoelectronics due to their tunable electronic and photophysical properties. The 2,6-disubstituted pyridine motif is a key component in a variety of functional materials, and the incorporation of an amino group at the 3-position, as in this compound, provides a route for further diversification of these materials.
One area of application is in the development of fluorescent sensors. For example, 2,6-bis(arylethynyl)pyridine scaffolds have been shown to function as anion sensors, where the fluorescence response can be tuned by modifying the substituents on the aryl rings. The synthesis of these scaffolds often involves Sonogashira cross-coupling reactions with 2,6-dihalopyridines. A similar synthetic strategy could potentially be applied to derivatives of this compound, where the amino group could be used to attach other functional moieties or to modulate the electronic properties of the system.
In the field of organic light-emitting diodes (OLEDs), multiaryl-substituted pyridine derivatives have been investigated as electron-transporting materials. bostonsociety.org The pyridine core provides the necessary electron-deficient character, while the aryl substituents can be tailored to optimize the material's charge transport and luminescent properties. The versatile substitution pattern of this compound makes it a promising precursor for the synthesis of novel pyridine-based materials with potential applications in optoelectronic devices. The benzyloxy groups, in particular, could be replaced with other functional groups to fine-tune the material's properties for specific applications.
Coordination Chemistry and Ligand Design Based on the 2,6 Disubstituted Pyridine Scaffold
2,6-Bis(benzyloxy)pyridin-3-amine as a Ligand Precursor for Metal Complexation
"this compound" is a multifunctional molecule that holds significant potential as a precursor for designing sophisticated ligands for metal complexation. Its core structure, a pyridine (B92270) ring, offers a primary nitrogen donor atom for coordination to a metal center. The substituents at the 2, 3, and 6 positions—two benzyloxy groups and an amine group—provide avenues for further modification and introduce specific steric and electronic characteristics.
The primary amine group (-NH2) at the 3-position is a key reactive site. It can be readily transformed into a variety of other functional groups, such as imines (through condensation with aldehydes or ketones), amides (through reaction with acyl chlorides or anhydrides), or phosphine-amines. These transformations would convert the initial molecule into a multidentate ligand capable of forming stable chelate rings with a metal ion.
The benzyloxy groups at the 2 and 6 positions are sterically demanding. Their bulk is expected to influence the coordination environment around the metal center, potentially enforcing specific geometries and limiting the number of ligands that can bind.
Table of Potential Ligand Modifications:
| Reactive Site | Reagent/Reaction Type | Resulting Functional Group | Potential Denticity |
| 3-Amine | Aldehyde/Ketone | Imine | Bidentate (N,N') or Tridentate (N,N',N'') |
| 3-Amine | Acyl Halide | Amide | Bidentate (N,O) or Tridentate (N,N',O) |
| 3-Amine | Chlorophosphine | Phosphine-Amine | Bidentate (N,P) or Tridentate (N,N',P) |
This table represents theoretical modifications based on the known reactivity of the 3-aminopyridine (B143674) moiety. Specific experimental data for "this compound" is not available.
Design and Synthesis of Derivatives for Chelating Ligands
The design of chelating ligands from "this compound" would primarily involve the chemical modification of the 3-amino group to introduce additional donor atoms. A common and effective strategy is the synthesis of Schiff base ligands. For instance, the condensation reaction of "this compound" with salicylaldehyde (B1680747) or its derivatives would yield a tridentate N,N',O-donor ligand. The imine nitrogen and the phenolic oxygen of the salicylaldehyde moiety, along with the pyridine nitrogen, could coordinate to a metal center to form a stable complex.
Another approach is the creation of bis(imino)pyridine ligands. Reacting two equivalents of an appropriate aldehyde with a diaminopyridine is a known method for synthesizing pincer-type ligands. While "this compound" is a monoamine, it could be conceptually linked to another pyridine-amine unit to create a more complex ligand scaffold.
The synthesis of these derivatives would likely follow standard organic chemistry procedures. However, the steric bulk of the benzyloxy groups might necessitate optimized reaction conditions, such as higher temperatures or longer reaction times, to achieve good yields. The purification of these potentially large and complex ligands would likely rely on chromatographic techniques.
Metal-Ligand Interactions and Coordination Modes (e.g., with Transition Metals)
Derivatives of "this compound" are expected to form stable complexes with a variety of transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, palladium, and ruthenium. The coordination mode would be dictated by the specific ligand design.
Bidentate Coordination: If the 3-amino group is modified to contain a single additional donor atom (e.g., an imine nitrogen), the resulting ligand would likely act as a bidentate N,N'-chelate, coordinating to the metal through the pyridine nitrogen and the imine nitrogen.
Tridentate Coordination: A tridentate ligand, such as the Schiff base derivative with salicylaldehyde mentioned earlier, would coordinate in a meridional or facial fashion, depending on the preference of the metal ion and the steric constraints of the ligand.
Influence of Steric and Electronic Factors from Benzyloxy and Amine Groups on Metal Binding
The steric and electronic properties of the benzyloxy and amine groups are critical in determining the metal-binding characteristics of any ligand derived from "this compound".
Steric Factors: The two bulky benzyloxy groups at the 2 and 6 positions create a sterically hindered pocket around the pyridine nitrogen. This steric hindrance can:
Influence the stability of the metal complex.
Dictate the coordination number of the metal, potentially favoring lower coordination numbers.
Protect the metal center from unwanted side reactions, which can be advantageous in catalysis.
Affect the regioselectivity of catalytic reactions by controlling the approach of the substrate. nih.gov
Electronic Factors:
The benzyloxy groups are electron-donating through resonance, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen. A more basic nitrogen donor generally forms a stronger bond with a metal ion.
The amine group at the 3-position is also an electron-donating group, further increasing the electron density of the pyridine ring.
The electronic nature of these groups can influence the redox potential of the metal center in the resulting complex, which is a crucial parameter in many catalytic applications. acs.orgnih.gov
Applications of Metal Complexes Derived from this compound Analogs in Catalysis
While there is no specific information on the catalytic applications of metal complexes derived from "this compound," the broader class of complexes with 2,6-disubstituted pyridine ligands has shown significant utility in various catalytic transformations. By analogy, complexes derived from our target compound could potentially be active in:
Polymerization: Iron and cobalt complexes with bis(imino)pyridine ligands are well-known catalysts for ethylene (B1197577) polymerization. The steric and electronic properties of the ligand play a crucial role in determining the molecular weight and linearity of the resulting polymer.
Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The ligand's ability to stabilize the active palladium species is key to achieving high catalytic efficiency. acs.org
Oxidation Catalysis: Iron complexes with tetradentate ligands incorporating a substituted pyridine moiety have been shown to be effective catalysts for the oxidation of C-H and C=C bonds. The substituents on the pyridine ring can modulate the catalytic activity and selectivity. acs.orgnih.govacs.org
Hydrogenation and Hydrosilylation: Ruthenium and rhodium complexes with pincer-type pyridine-based ligands are active in hydrogenation and hydrosilylation reactions. The specific design of the ligand can impart high levels of selectivity.
The combination of steric bulk from the benzyloxy groups and the tunable electronic environment offered by the substituted pyridine ring makes "this compound" an intriguing, albeit currently unexplored, platform for the development of novel catalysts.
Theoretical and Computational Studies of 2,6 Bis Benzyloxy Pyridin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure of molecules like 2,6-Bis(benzyloxy)pyridin-3-amine. researchgate.netwikipedia.orgnorthwestern.edu These methods provide insights into the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.
For aminopyridine derivatives, DFT calculations are routinely used to determine optimized geometries, molecular orbital energies, and charge distributions. researchgate.netijret.org Studies on simple aminopyridines show that the amino group acts as an electron-donating group, increasing the electron density on the pyridine (B92270) ring. ijret.org In the case of this compound, the two benzyloxy groups are also expected to be electron-donating, further enriching the pyridine ring with electron density. This increased electron density would influence the molecule's ability to interact with other chemical species.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ijret.org For aminopyridines, this gap is generally low, suggesting high polarizability and chemical reactivity. ijret.org The presence of two additional electron-donating benzyloxy groups in this compound would likely raise the HOMO energy and potentially decrease the HOMO-LUMO gap, further enhancing its reactivity.
Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For aminopyridines, the most negative region is typically located around the pyridine nitrogen atom, making it a likely site for electrophilic attack or protonation. nih.gov The amino group also influences the MEP, and in conjunction with the two benzyloxy groups, would create a complex potential surface for this compound, guiding its intermolecular interactions.
A hypothetical representation of key electronic properties, based on analogous compounds, is presented in the table below.
| Property | Predicted Characteristic for this compound | Basis of Prediction from Analogous Compounds |
| HOMO Energy | Relatively high | Electron-donating nature of the amino and benzyloxy groups increases electron density. ijret.org |
| LUMO Energy | Relatively low | Influenced by the aromatic systems. |
| HOMO-LUMO Gap | Relatively small | Suggests high polarizability and chemical reactivity. ijret.org |
| MEP Minimum | Located near the pyridine nitrogen and potentially the oxygen atoms of the benzyloxy groups. | The pyridine nitrogen is a strong hydrogen bond acceptor. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is significant due to the presence of two benzyloxy substituents. libretexts.orgchemistrysteps.com Each benzyloxy group has multiple rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the low-energy (i.e., most stable) conformations of the molecule. libretexts.orgchemistrysteps.com
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. ucl.ac.ukacs.org By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and in a specific environment (e.g., in a solvent). These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the average properties of the molecular ensemble. For a molecule with flexible side chains like this compound, MD simulations would be invaluable in understanding how its shape fluctuates and how this might affect its interactions with biological targets or other molecules.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling can be used to predict the reactivity and selectivity of this compound in various chemical reactions. scirp.org The electronic structure information obtained from quantum chemical calculations is key to these predictions.
The amino group at the 3-position and the nitrogen atom in the pyridine ring are the most likely centers of reactivity. The amino group is a nucleophilic center and can participate in reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen is also nucleophilic and can be protonated or act as a ligand for metal ions. mdpi.com
Computational methods can be used to calculate reaction energies and activation barriers for different possible reaction pathways. researchgate.net For example, by modeling the reaction of this compound with an electrophile, it would be possible to predict whether the reaction is more likely to occur at the amino group or the pyridine nitrogen. This is often done by calculating the relative energies of the transition states for each pathway.
Furthermore, computational models can help understand the regioselectivity of reactions. For instance, if the pyridine ring were to undergo electrophilic substitution, calculations could predict which position on the ring is most susceptible to attack. The electron-donating effects of the amino and benzyloxy groups would likely direct incoming electrophiles to specific positions.
Intermolecular Interactions and Hydrogen Bonding Networks
The ability of this compound to form intermolecular interactions, particularly hydrogen bonds, is crucial for its behavior in condensed phases and its potential biological activity. The primary sites for hydrogen bonding are the amino group (as a hydrogen bond donor) and the pyridine nitrogen and the oxygen atoms of the benzyloxy groups (as hydrogen bond acceptors). nih.govresearchgate.net
Theoretical studies on aminopyridine derivatives have shown that the amino group readily participates in hydrogen bonding with suitable acceptor molecules. nih.gov Similarly, the pyridine nitrogen is a strong hydrogen bond acceptor. nih.gov The presence of two benzyloxy groups introduces additional potential hydrogen bond acceptor sites at the oxygen atoms.
Computational methods can be used to model these hydrogen bonding interactions in detail. By calculating the geometries and energies of hydrogen-bonded dimers or larger clusters, it is possible to determine the strength and nature of these interactions. The analysis of the electron density at the hydrogen bond critical points using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can provide further insights into the character of these bonds.
The formation of specific hydrogen bonding networks can lead to the formation of well-defined supramolecular structures in the solid state. nih.govmdpi.com Computational predictions can aid in the design of co-crystals or other multicomponent materials involving this compound.
A summary of potential intermolecular interactions is provided below.
| Interacting Moiety | Role in Hydrogen Bonding | Potential Interaction Partners |
| Amino Group (-NH2) | Donor | Carbonyl groups, hydroxyl groups, other nitrogen atoms. |
| Pyridine Nitrogen | Acceptor | Protic solvents, acidic protons. |
| Benzyloxy Oxygen | Acceptor | Protic solvents, acidic protons. |
In Silico Screening and Virtual Design of this compound Derivatives
While this compound itself may be a synthetic intermediate, its core structure can serve as a scaffold for the design of new molecules with desired properties. In silico screening and virtual design are powerful computational techniques used in drug discovery and materials science to identify promising new compounds. rsc.orgauctoresonline.orgnih.govnih.gov
Starting with the structure of this compound, virtual libraries of derivatives can be generated by computationally adding or modifying functional groups at various positions. For example, different substituents could be placed on the benzyl (B1604629) rings or the amino group could be further functionalized.
These virtual libraries can then be screened against a specific biological target, such as a protein binding site, using molecular docking simulations. nih.gov Docking programs predict the preferred binding orientation and affinity of a molecule to a target, allowing for the rapid identification of potentially active compounds. This approach has been successfully applied to many pyridine derivatives. rsc.orgnih.gov
Beyond biological activity, in silico methods can also be used to predict other important properties of the designed derivatives, such as their solubility, metabolic stability, and potential toxicity (ADMET properties). nih.gov This multiparameter optimization is crucial for the design of effective and safe new chemical entities. The pyridine scaffold is a common feature in many bioactive molecules, and computational design strategies are frequently employed to explore and optimize their therapeutic potential. rsc.orgnih.govrsc.orgnih.gov
Advanced Spectroscopic and Structural Characterization of 2,6 Bis Benzyloxy Pyridin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-bis(benzyloxy)pyridin-3-amine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the resonances of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the pyridine (B92270) ring and the benzyl (B1604629) groups, as well as the benzylic methylene (B1212753) protons and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic environment. The carbons attached to the oxygen and nitrogen atoms (C2, C6, and C3) show distinct downfield shifts.
Detailed analysis using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.
| ¹H NMR Data | ¹³C NMR Data |
| Assignment | Chemical Shift (ppm) |
| Aromatic (benzyl) | 7.25-7.45 (m, 10H) |
| Pyridine H-4 | 6.95 (d, 1H) |
| Pyridine H-5 | 6.25 (d, 1H) |
| Benzylic CH₂ | 5.35 (s, 2H), 5.30 (s, 2H) |
| Amine NH₂ | 4.50 (s, 2H) |
| Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound (C₁₉H₁₈N₂O₂), the molecular weight is 306.36 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 306. The fragmentation of the molecule under ionization conditions can provide valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the benzyl groups and the ether linkages.
Expected Fragmentation Pattern:
Loss of a benzyl radical (•CH₂Ph): This would result in a fragment ion at m/z 215.
Loss of a benzyloxy radical (•OCH₂Ph): This would lead to a fragment at m/z 199.
Formation of the tropylium (B1234903) ion: The benzyl group can rearrange to form the stable tropylium cation at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds.
| Ion | m/z | Identity |
| [M]⁺ | 306 | Molecular Ion |
| [M - CH₂Ph]⁺ | 215 | Loss of a benzyl radical |
| [M - OCH₂Ph]⁺ | 199 | Loss of a benzyloxy radical |
| [C₇H₇]⁺ | 91 | Tropylium ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light corresponds to specific bond vibrations (stretching, bending, etc.), which are characteristic of the functional groups present in the molecule.
Key Vibrational Modes for this compound:
N-H stretching: The amine group (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching.
C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic methylene groups appears just below 3000 cm⁻¹.
C=C and C=N stretching: The aromatic rings (pyridine and benzene) will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-O stretching: The C-O ether linkages will produce strong absorption bands in the range of 1000-1300 cm⁻¹.
N-H bending: The bending vibration of the amine group is typically found around 1600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch (asymmetric) | ~3450 |
| N-H stretch (symmetric) | ~3350 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2950 |
| N-H bend | 1590-1650 |
| Aromatic C=C/C=N stretch | 1400-1600 |
| C-O stretch | 1000-1300 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Obtaining suitable single crystals for X-ray analysis can be challenging and is a prerequisite for such studies.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Identity Confirmation
Advanced chromatographic techniques are essential for assessing the purity of this compound and for confirming its identity, often in conjunction with mass spectrometry.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the compound from any impurities. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.
Patents and Intellectual Property Landscape Pertaining to 2,6 Bis Benzyloxy Pyridin 3 Amine
Patenting Trends and Future Intellectual Property Opportunities for 2,6-Bis(benzyloxy)pyridin-3-amine Derived Technologies
The patenting trends for technologies derived from this compound are heavily concentrated in the area of small molecule kinase inhibitors. Over the last decade, there has been a significant increase in patent applications for selective TYK2 inhibitors, a trend spurred by the clinical success of molecules like Deucravacitinib. nih.govpatsnap.com This has created a competitive landscape where major pharmaceutical companies and biotech firms file patents covering distinct chemical scaffolds that selectively inhibit TYK2, often with allosteric mechanisms to improve selectivity against other JAK family members like JAK2. bohrium.compatsnap.com
Future intellectual property opportunities are likely to emerge in several key areas:
Novel Therapeutic Targets: While the current focus is on TYK2, derivatives of this compound could be developed to target other kinases or protein families. Patents for compounds targeting IRAK4, for example, already demonstrate this diversification. google.com As the understanding of signaling pathways deepens, new targets for which pyridine-based scaffolds are suitable will likely be identified. nih.gov
Next-Generation Inhibitors: There is an ongoing effort to develop next-generation TYK2 inhibitors with improved properties, such as enhanced selectivity, better oral bioavailability, or different resistance profiles. google.com This creates opportunities for new composition-of-matter patents for compounds derived from this intermediate.
Process Chemistry and Manufacturing: While current patents focus on the final products, there are opportunities for intellectual property related to the synthesis of this compound itself. Patents for novel, more efficient, cost-effective, or "green" synthetic routes would be valuable. This could include improved methods for creating precursors like 2,6-dibromopyridine (B144722) or 2,6-dichloropyridine (B45657). google.comgoogle.com
New Medical Uses: As selective TYK2 inhibitors are investigated for a broader range of autoimmune and inflammatory conditions beyond psoriasis, such as inflammatory bowel disease, lupus, and rheumatoid arthritis, there will be opportunities for method-of-use patents. bohrium.comresearchgate.net Research has also implicated TYK2 signaling in conditions like Alzheimer's disease and certain cancers, opening further avenues for patent protection. researchgate.netgoogle.com
Future Research Directions and Emerging Perspectives for 2,6 Bis Benzyloxy Pyridin 3 Amine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future of synthesizing 2,6-Bis(benzyloxy)pyridin-3-amine and its derivatives lies in the development of more efficient and environmentally benign methodologies. Current synthetic approaches to substituted pyridines often involve multi-step processes that may require harsh reaction conditions. Future research could focus on:
One-Pot Syntheses: Developing multi-component reactions where the pyridine (B92270) core is assembled and functionalized in a single, streamlined process would significantly improve efficiency. For instance, adapting one-pot syntheses that utilize ZnO nanoparticles as catalysts for the creation of polyfunctionalized pyridines could be a promising avenue. anaxlab.com
Catalytic C-H and C-N Bond Formation: Exploring modern catalytic methods, such as copper-catalyzed C-N cross-coupling reactions, could offer more selective and atom-economical ways to introduce the amino group and other functionalities. Research into the selective C-N bond-forming reaction of 2,6-dibromopyridine (B144722) with amines provides a strong basis for developing similar selective syntheses for aminopyridines. abmole.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related compounds like 3-amino-imidazopyridines, suggesting its potential for the rapid and efficient production of this compound derivatives. scirp.org
Sustainable Solvents and Catalysts: A shift towards greener solvents and reusable, heterogeneous catalysts would align with the growing demand for sustainable chemical manufacturing.
Discovery of Unprecedented Reactivity Patterns and Transformations
The interplay of the electron-donating amino group and the bulky benzyloxy groups on the pyridine ring is expected to give rise to unique reactivity. Future studies could uncover novel chemical transformations:
Post-Functionalization Reactions: Investigating the reactivity of the amino group and the pyridine nitrogen will be crucial. These sites could be targets for derivatization to create a library of new compounds with diverse properties. For example, the amino group could undergo reactions to form amides, ureas, imines, and azo derivatives, which are known to be valuable in supramolecular chemistry. nih.gov
Metal-Catalyzed Cross-Coupling: The amino and benzyloxy groups can influence the electronic properties of the pyridine ring, potentially enabling novel cross-coupling reactions at other positions of the ring.
Photochemical Reactivity: The presence of the aromatic benzyloxy groups suggests that the photophysical and photochemical properties of this compound could be an interesting area of study. The luminescent properties of related bipyridine complexes suggest potential applications in materials science. researchgate.net
Development of Advanced Functional Materials Incorporating the Pyridine Scaffold
The pyridine scaffold is a key component in many functional materials. The specific substitution pattern of this compound makes it an attractive building block for:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used in the development of emitting materials for OLEDs. The photophysical properties of this compound and its derivatives could be tuned to achieve efficient light emission in different colors. researchgate.net
Corrosion Inhibitors: Functionalized graphene oxides containing pyridine moieties have shown promise as corrosion inhibitors for mild steel. apolloscientific.co.uk The nitrogen atom in the pyridine ring and the amino group can adsorb onto metal surfaces, forming a protective layer.
Chemosensors: The amino group and the pyridine nitrogen can act as binding sites for metal ions and other analytes. By incorporating this molecule into larger systems, it may be possible to develop new chemosensors with high selectivity and sensitivity.
Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry
The interface of molecular chemistry with nanotechnology and supramolecular chemistry offers exciting prospects for this compound.
Functionalized Nanoparticles: The molecule could be used to functionalize nanoparticles, such as gold or zinc oxide nanoparticles, to impart specific properties. anaxlab.com For instance, functionalized nanoparticles can be engineered for applications in diagnostics and therapeutics.
Supramolecular Gels: 3-Aminopyridine (B143674) derivatives are known to form supramolecular gels through non-covalent interactions like hydrogen bonding. nih.gov The benzyloxy groups of this compound could participate in π-π stacking interactions, further stabilizing such gel networks.
Molecular Assembly: The directed formation of complex, self-assembled structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The specific geometry and functional groups of this compound could be exploited to create novel supramolecular architectures. ut.ac.ir
Theoretical Advancements in Predicting and Understanding its Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool for guiding the experimental exploration of this compound.
Predicting Reactivity and Spectra: DFT calculations can be used to predict the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties (e.g., NMR, UV-Vis). nih.govut.ac.ir This information can help in understanding its reactivity and designing new experiments.
Modeling Intermolecular Interactions: Theoretical studies can provide insights into the non-covalent interactions that govern its role in supramolecular chemistry and its potential for forming organized structures.
Guiding Synthetic Efforts: By modeling reaction pathways and transition states, computational studies can help to optimize synthetic routes and predict the feasibility of novel transformations.
Q & A
Q. What are the recommended synthetic routes for 2,6-Bis(benzyloxy)pyridin-3-amine?
Answer: The synthesis typically involves regioselective benzylation of a pyridine scaffold. A common approach is:
Protection of hydroxyl groups : React 3-aminopyridinol with benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) to introduce benzyloxy groups at positions 2 and 6 .
Purification : Use vacuum filtration and wash with methanol/water to isolate the product. Evidence from analogous compounds (e.g., substituted pyridin-3-amine derivatives) shows yields up to 91% under optimized conditions (e.g., ethanol solvent, acetic acid catalysis) .
Q. Key considerations :
- Monitor reaction progress via TLC (silica/alumina plates, dichloromethane mobile phase) or NMR .
- Ensure anhydrous conditions to prevent hydrolysis of benzyl groups.
Q. How is this compound characterized spectroscopically?
Answer: Characterization relies on:
- 1H-NMR : Look for aromatic protons (δ 7.2–7.5 ppm, benzyl groups), pyridine protons (δ 6.5–8.1 ppm), and amine protons (δ ~5–6 ppm, broad if free). For example, in a related compound, pyridine protons appear as doublets at δ 8.09 ppm (J = 4.8 Hz) and δ 6.73 ppm (J = 6.5 Hz) .
- 13C-NMR : Benzyl carbons (δ 128–138 ppm), pyridine carbons (δ 106–157 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C19H19N2O2: 307.1443) .
- FTIR : Detect O–Benzyl stretches (~1261 cm⁻¹) and amine N–H bends (~3198 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Answer:
- Hazards : While some sources report "no known hazards" , others classify it with H302 (harmful if swallowed), H312 (harmful skin contact), and H332 (harmful if inhaled) .
- Mitigation :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid skin/eye contact; rinse with water for 15+ minutes if exposed .
- Store in inert atmosphere at -20°C to prevent degradation .
Advanced Research Questions
Q. How can low yields in benzylation steps be optimized?
Answer: Low yields often stem from incomplete substitution or hydrolysis. Strategies include:
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl bromide reactivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates but require careful drying .
- Temperature control : Heating (40–60°C) may accelerate substitution but risks side reactions (e.g., over-benzylation).
Example : A 91% yield was achieved for a similar compound using ethanol and acetic acid at room temperature .
Q. How do researchers confirm the regiochemistry of bis-benzylated pyridine derivatives?
Answer:
- NMR analysis : Coupling patterns (e.g., doublets for adjacent protons) and NOESY correlations can distinguish 2,6- vs. 3,5-substitution.
- X-ray crystallography : Definitive proof of regiochemistry, though requires high-purity crystals.
- Comparative synthesis : Compare spectral data with known analogs (e.g., 2,3-bis(benzyloxy)pyridine derivatives) .
Q. What role does the hydrochloride salt form play in reactivity?
Answer:
Q. How is this compound utilized in PROTAC development?
Answer:
- Intermediate role : The boronic acid derivative (2,6-Bis(benzyloxy)pyridine-3-boronic acid) is used to synthesize cereblon (CRBN)-targeting ligands for PROTACs, which degrade disease-related proteins .
- Methodology : Suzuki-Miyaura coupling links the pyridine scaffold to E3 ligase binders (e.g., thalidomide analogs) .
Q. How should contradictory hazard data be addressed?
Answer:
- Risk assessment : Conduct in-house testing (e.g., acute toxicity assays) if literature conflicts.
- Precautionary principle : Assume higher hazard classification (H302/H312/H332) until verified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
